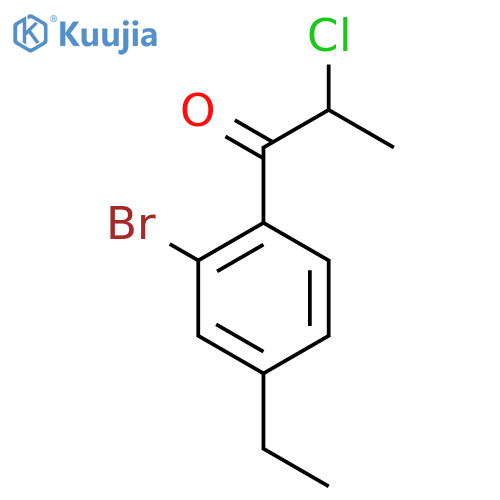Cas no 1803743-86-3 (1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one)

1803743-86-3 structure
商品名:1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one
CAS番号:1803743-86-3
MF:C11H12BrClO
メガワット:275.569381713867
CID:4972729
1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one
-
- インチ: 1S/C11H12BrClO/c1-3-8-4-5-9(10(12)6-8)11(14)7(2)13/h4-7H,3H2,1-2H3
- InChIKey: OALCPCBOUKHQCJ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1C(C(C)Cl)=O)CC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 17.1
1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013022664-1g |
1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one |
1803743-86-3 | 97% | 1g |
1,519.80 USD | 2021-06-24 | |
| Alichem | A013022664-500mg |
1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one |
1803743-86-3 | 97% | 500mg |
847.60 USD | 2021-06-24 | |
| Alichem | A013022664-250mg |
1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one |
1803743-86-3 | 97% | 250mg |
480.00 USD | 2021-06-24 |
1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one 関連文献
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
1803743-86-3 (1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one) 関連製品
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 947320-08-3(Methyl 4-isopropylpicolinate)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
